6-[5-(3,5-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
This compound is a purine derivative featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold substituted at the C6 position with a 3,5-dimethoxybenzoyl group and a methyl group at the N9 position. The structure combines a planar purine core with a conformationally constrained pyrrolopyrrole moiety, which may enhance binding specificity in biological systems.
Synthesis pathways for analogous purine derivatives (e.g., ) typically involve nucleophilic substitution at the C6 position and functionalization at N8.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-25-12-24-18-19(25)22-11-23-20(18)26-7-14-9-27(10-15(14)8-26)21(28)13-4-16(29-2)6-17(5-13)30-3/h4-6,11-12,14-15H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPWJLDWDWGUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The table below compares key structural features and substituents of the target compound with three analogues:
Key Observations:
- Substituent Diversity : The target compound’s C6 3,5-dimethoxybenzoyl group contrasts with sulfonyl (BJ01320), bromopyridine (BJ51322), and benzylamine () groups. These modifications alter electronic properties and steric bulk.
- Functional Groups : Methoxy (electron-donating) in the target vs. fluorine (electron-withdrawing) in BJ01320 and bromine (heavy atom) in BJ51322 may influence solubility and crystallinity .
Crystallographic and Conformational Insights
- The bicyclic pyrrolopyrrole in the target likely imposes rigidity, reducing conformational flexibility compared to benzylamine or tetrahydropyran-substituted analogues .
- BJ01320 and BJ51322: The sulfonyl and bromopyridine groups may enhance hydrogen-bond acceptor capacity or metal coordination, respectively. The bromine in BJ51322 could facilitate X-ray crystallography via anomalous scattering .
Research Findings and Implications
- Biological Relevance : The purine scaffold is common in kinase inhibitors and antiviral agents. The target’s bicyclic amine may enhance selectivity for enzymes with deep binding pockets.
- Physicochemical Properties : Methoxy groups improve solubility but may reduce metabolic stability compared to halogenated analogues.
- Crystallography : SHELX-based refinements () are widely used for such compounds, though the absence of explicit data for the target necessitates further structural characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
